molecular formula C8H7BrF3NO B13015507 5-(Bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine

5-(Bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine

Cat. No.: B13015507
M. Wt: 270.05 g/mol
InChI Key: NCXQSIWUSBRWJF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine typically involves the bromination of 2-methoxy-3-(trifluoromethyl)pyridine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

5-(Bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential in treating various conditions:

  • Pain Management : Research indicates that derivatives of this compound can inhibit transient receptor potential A1 ion channels (TRPA1), which are associated with pain sensation. This makes them promising candidates for developing analgesics .
  • Respiratory Diseases : The compound has been explored for its potential in treating respiratory conditions due to its pharmacological properties .

Agrochemical Applications

The trifluoromethyl pyridine derivatives, including this compound, are extensively used in the agrochemical industry:

  • Pesticides : This compound is utilized in the formulation of pesticides that protect crops from pests. Its fluorinated structure enhances biological activity and efficacy against target organisms .
  • Herbicides : Various derivatives are employed as herbicides, contributing to crop protection strategies in agriculture .

The unique physicochemical properties imparted by the trifluoromethyl group play a critical role in the biological activity of this compound:

  • Increased Potency : The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, leading to improved potency of biologically active compounds .
  • Diverse Mechanisms : Compounds with this structure exhibit a range of biological activities, including antifungal and antibacterial effects, making them versatile agents in both pharmaceutical and agricultural applications .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Action
PharmaceuticalsPain managementTRPA1 inhibition
PharmaceuticalsRespiratory diseasesAnti-inflammatory properties
AgrochemicalsPesticidesCrop protection from pests
AgrochemicalsHerbicidesWeed control

Case Study 1: Pain Relief Development

A study focused on synthesizing derivatives of this compound evaluated their effectiveness in inhibiting TRPA1 channels. Results indicated significant analgesic properties, supporting their development as pain relief medications .

Case Study 2: Agrochemical Efficacy

Research conducted on the application of trifluoromethyl pyridine derivatives demonstrated their effectiveness as novel pesticides, showing reduced pest populations in controlled trials compared to traditional agents. This highlights their potential role in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Biological Activity

5-(Bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine (CAS No. 1214377-42-0) is a compound of interest in various fields, particularly in agrochemicals and pharmaceuticals. Its unique structural features, including the trifluoromethyl group and methoxy substituent, contribute to its biological activity. This article reviews the biological properties, synthesis, and applications of this compound, supported by relevant data and research findings.

  • Molecular Formula : C₇H₅BrF₃NO
  • Molecular Weight : 256.02 g/mol
  • Structure : The compound features a pyridine ring substituted with a bromomethyl group at the 5-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 3-position.

Antifungal Activity

Research has shown that trifluoromethyl-substituted pyridines exhibit significant antifungal properties. For instance, compounds similar to this compound have been noted for their higher fungicidal activity compared to other halogenated derivatives. This increased activity is attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances the compound's interaction with fungal cellular mechanisms .

Pharmacological Applications

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the production of leniolisib, an investigational drug with potential applications in treating autoimmune diseases . The biological activities of trifluoromethylpyridines are often linked to their unique physicochemical properties, such as enhanced lipophilicity and metabolic stability due to fluorine substitution .

Case Studies

  • Synthesis and Application in Agrochemicals :
    • Trifluoromethylpyridines, including this compound, have been utilized in developing crop protection agents. The compound's structural characteristics allow it to act effectively against pests while minimizing environmental impact .
  • Clinical Trials :
    • Several derivatives of trifluoromethylpyridines are currently undergoing clinical trials for their efficacy against various diseases, including cancers and infectious diseases. The unique properties imparted by the trifluoromethyl group are believed to enhance therapeutic efficacy while reducing side effects .

Table 1: Biological Activities of Trifluoromethylpyridine Derivatives

Compound NameActivity TypeReference
FluazinamFungicidal
TipranavirAnti-HIV
LeniolisibAutoimmune treatment
This compoundIntermediate for synthesis
PropertyValue
Log Po/w (iLOGP)2.35
Log Po/w (XLOGP3)2.73
BBB PermeantYes
CYP InhibitionCYP1A2 (Yes)

Properties

Molecular Formula

C8H7BrF3NO

Molecular Weight

270.05 g/mol

IUPAC Name

5-(bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7BrF3NO/c1-14-7-6(8(10,11)12)2-5(3-9)4-13-7/h2,4H,3H2,1H3

InChI Key

NCXQSIWUSBRWJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)CBr)C(F)(F)F

Origin of Product

United States

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